molecular formula C10H13N3S B1658927 N-butyl-[1,3]thiazolo[5,4-b]pyridin-2-amine CAS No. 62638-70-4

N-butyl-[1,3]thiazolo[5,4-b]pyridin-2-amine

Cat. No.: B1658927
CAS No.: 62638-70-4
M. Wt: 207.3 g/mol
InChI Key: CAISUURRTUXNQZ-UHFFFAOYSA-N
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Description

N-butyl-[1,3]thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that combines a thiazole ring and a pyridine ring. This fusion of two bioactive moieties makes it a compound of significant interest in medicinal chemistry. The presence of multiple reactive sites allows for a wide range of modifications, leading to the creation of various polyfunctional analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-butyl-[1,3]thiazolo[5,4-b]pyridin-2-amine can be synthesized through a series of steps starting from commercially available substances. One common method involves the construction of the thiazolo[5,4-b]pyridine bicyclic scaffold from thiazole or thiazolidine derivatives, followed by pyridine annulation . The synthesis typically involves seven steps and yields moderate to good results .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial production, involving similar reaction conditions and reagents.

Chemical Reactions Analysis

Types of Reactions

N-butyl-[1,3]thiazolo[5,4-b]pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

N-butyl-[1,3]thiazolo[5,4-b]pyridin-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-butyl-[1,3]thiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets. For example, as a phosphoinositide 3-kinase inhibitor, it binds to the kinase through key hydrogen bonds, inhibiting its activity . This inhibition can affect various cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-butyl-[1,3]thiazolo[5,4-b]pyridin-2-amine is unique due to its specific combination of a thiazole ring and a pyridine ring, which provides multiple reactive sites for modification. This allows for the creation of a wide range of analogs with diverse biological activities .

Properties

CAS No.

62638-70-4

Molecular Formula

C10H13N3S

Molecular Weight

207.3 g/mol

IUPAC Name

N-butyl-[1,3]thiazolo[5,4-b]pyridin-2-amine

InChI

InChI=1S/C10H13N3S/c1-2-3-6-12-10-13-8-5-4-7-11-9(8)14-10/h4-5,7H,2-3,6H2,1H3,(H,12,13)

InChI Key

CAISUURRTUXNQZ-UHFFFAOYSA-N

SMILES

CCCCNC1=NC2=C(S1)N=CC=C2

Canonical SMILES

CCCCNC1=NC2=C(S1)N=CC=C2

solubility

30.4 [ug/mL]

Origin of Product

United States

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